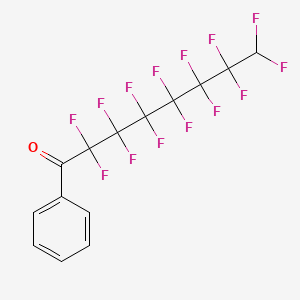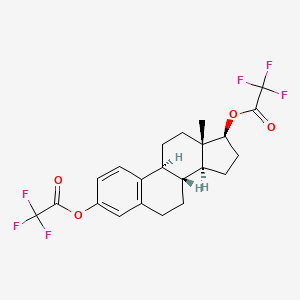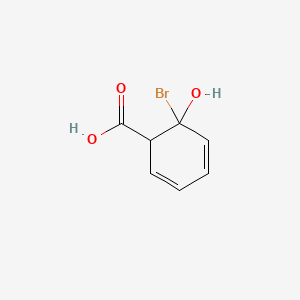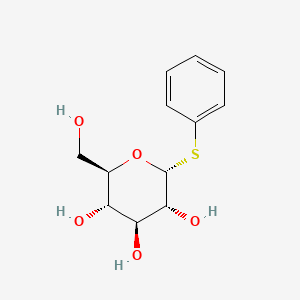
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to an oxane ring with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. One common approach is the use of a Diels-Alder reaction followed by oxidation and functional group transformations to introduce the phenylsulfanyl and hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce thiols.
Scientific Research Applications
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenylsulfanyl group can interact with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-ethoxysulfanyloxane-3,4,5-triol: Contains an ethoxysulfanyl group.
Uniqueness
The presence of the phenylsulfanyl group in (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
13992-15-9 |
|---|---|
Molecular Formula |
C12H16O5S |
Molecular Weight |
272.315 |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
OVLYAISOYPJBLU-RMPHRYRLSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
.alpha.-D-Glucopyranoside, phenyl 1-thio- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


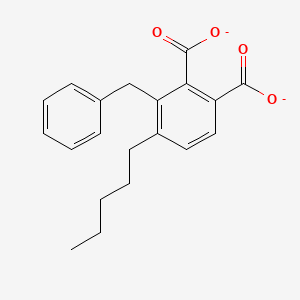
![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)
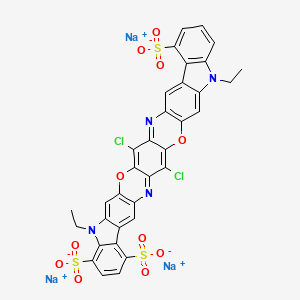
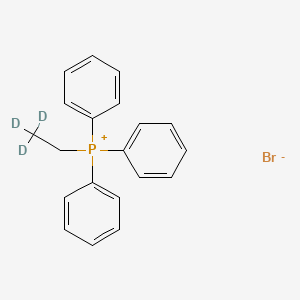
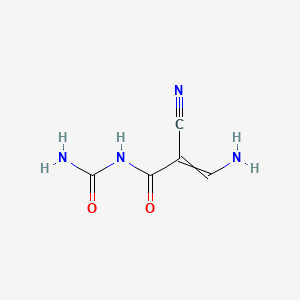

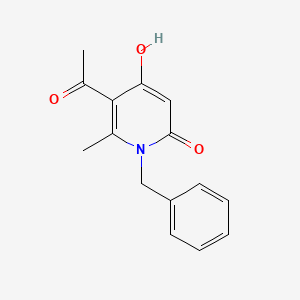
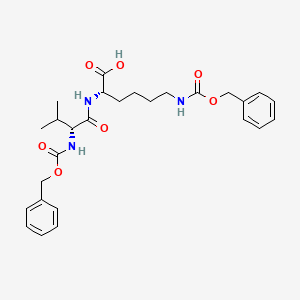
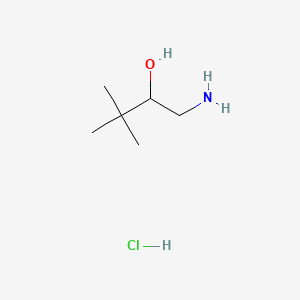
![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)
